N-(3-chlorophenyl)-4-(methylthio)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide
Overview
Description
N-(3-chlorophenyl)-4-(methylthio)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H19ClN2O3S2 and its molecular weight is 410.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 410.0525625 g/mol and the complexity rating of the compound is 590. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Molecular Structure
- Research on related benzenesulfonamide compounds has led to the development of novel N-acylbenzenesulfonamides, showing anticancer activity against various human cancer cell lines. These studies provide insights into the synthesis methods and molecular structures of these compounds, highlighting their significance in developing new anticancer agents (Żołnowska, Sławiński, Belka, et al., 2015).
Anticancer Activity
- Another study focused on the synthesis and evaluation of novel 2-(benzylthio)-4-chloro-5-(1,3,4-oxadiazol-2-yl)benzenesulfonamide derivatives for their in vitro anticancer activity. This research highlights the potential of benzenesulfonamide derivatives in cancer treatment, with certain compounds showing significant antiproliferative activity across a full NCI-60 cell line panel (Brożewicz & Sławiński, 2012).
Antibacterial Activity
- The development of novel 4-chloro-2-mercaptobenzenesulfonamide derivatives has been explored, with some compounds demonstrating promising activity against a range of anaerobic Gram-positive bacteria strains. This work illustrates the potential of these compounds in addressing the need for new antibacterial agents (Sławiński, Żołnowska, Pirska, et al., 2013).
Enzyme Inhibition and Antioxidant Potential
- Research into sulfonamide hybrid Schiff bases of anthranilic acid has shown that these compounds possess significant enzyme inhibition potential against AChE and BChE enzymes, alongside notable antioxidant properties. This indicates their potential therapeutic applications in neurodegenerative diseases (Kausar, Muratza, Raza, et al., 2019).
Properties
IUPAC Name |
N-(3-chlorophenyl)-4-methylsulfanyl-3-(pyrrolidine-1-carbonyl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3S2/c1-25-17-8-7-15(12-16(17)18(22)21-9-2-3-10-21)26(23,24)20-14-6-4-5-13(19)11-14/h4-8,11-12,20H,2-3,9-10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYUIRNYQGFPNBI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)Cl)C(=O)N3CCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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